molecular formula C16H16F2N2O3S2 B14984260 N-(2,6-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(2,6-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B14984260
M. Wt: 386.4 g/mol
InChI Key: HUWMDPDIKJOLID-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a thiophene sulfonyl group, and a difluorophenyl moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Thiophene Sulfonyl Group: The thiophene-2-sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base like triethylamine.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic substitution reaction using 2,6-difluorobenzene and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the piperidine derivative and an appropriate amine.

Industrial Production Methods

Industrial production of N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives, thiophene sulfonyl compounds, and difluorophenyl-containing molecules.

Uniqueness

    Structural Complexity: The combination of a piperidine ring, thiophene sulfonyl group, and difluorophenyl moiety is unique and contributes to its distinct chemical properties.

Properties

Molecular Formula

C16H16F2N2O3S2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H16F2N2O3S2/c17-12-5-1-6-13(18)15(12)19-16(21)11-4-2-8-20(10-11)25(22,23)14-7-3-9-24-14/h1,3,5-7,9,11H,2,4,8,10H2,(H,19,21)

InChI Key

HUWMDPDIKJOLID-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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